molecular formula C19H21BrN2O4S B3442948 5-bromo-2-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide

5-bromo-2-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide

Cat. No.: B3442948
M. Wt: 453.4 g/mol
InChI Key: CIZXWMPDPVKTBE-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups in this compound suggests potential for a wide range of chemical reactions and applications.

Properties

IUPAC Name

5-bromo-2-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-26-17-10-9-15(20)13-18(17)27(24,25)22(16-7-3-2-4-8-16)14-19(23)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZXWMPDPVKTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CC(=O)N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 5-bromo-2-formyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.

Medicine

Sulfonamides are known for their use as antibiotics. This compound could be explored for its potential therapeutic applications, including as an antimicrobial or anti-inflammatory agent.

Industry

In the industrial sector, sulfonamides are used in the production of dyes, herbicides, and other chemicals. This compound could have similar applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide would likely involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby preventing folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

The unique combination of functional groups in 5-bromo-2-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide

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